molecular formula C7H6FNO2 B025819 Methyl 5-Fluoropyridine-2-carboxylate CAS No. 107504-07-4

Methyl 5-Fluoropyridine-2-carboxylate

Cat. No. B025819
M. Wt: 155.13 g/mol
InChI Key: KCMBKUFSDZMQEM-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

The title compound was prepared in a similar manner as described for Intermediate 175a, from 5-fluoropicolinic acid (1.05 g, 7.44 mmol) to give a yellow solid (980 mg, 85% yield). 1H NMR (400 MHz, CDCl3) δ 8.59 (d, J=2.78 Hz, 1 H) 8.21 (dd, J=8.72, 4.42 Hz, 1 H) 7.55 (d, J=3.03 Hz, 1 H) 4.02 (s, 3 H); LCMS for C7H6FNO2 m/z 156.00 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10](F)=[CH:9][C:8]([F:12])=[CH:7][N:6]=1)=[O:4].FC1C=CC(C(O)=O)=NC=1>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:12])=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1F)F
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
FC=1C=CC(=NC1)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(C=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.